molecular formula C14H18N2O3 B14009207 Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate

Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate

Cat. No.: B14009207
M. Wt: 262.30 g/mol
InChI Key: SFHBYWOTHFHZQH-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, an amino group, and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate typically involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with 3-cyanophenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-(4-cyanophenoxy)propanoate
  • Tert-butyl 3-(2-cyanoethoxy)propanoate
  • Tert-butyl 3-(2-aminoethoxy)propanoate

Comparison: Tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate is unique due to the position of the cyanophenoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 2-amino-3-(3-cyanophenoxy)propanoate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)12(16)9-18-11-6-4-5-10(7-11)8-15/h4-7,12H,9,16H2,1-3H3

InChI Key

SFHBYWOTHFHZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COC1=CC=CC(=C1)C#N)N

Origin of Product

United States

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